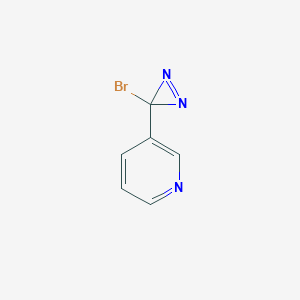

3-(3-Bromo-3H-diazirin-3-yl)pyridine

Description

3-(3-Bromo-3H-diazirin-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a brominated diazirine moiety. Diazirines are three-membered rings containing two nitrogen atoms and one carbon atom, widely used in photoaffinity labeling due to their ability to generate reactive carbenes upon UV irradiation . This compound is structurally related to other diazirine derivatives, such as 3-trifluoromethyl-3-phenyldiazirine (TPD), but distinguishes itself through its pyridine backbone and bromo substitution pattern .

Properties

CAS No. |

127458-80-4 |

|---|---|

Molecular Formula |

C6H4BrN3 |

Molecular Weight |

198.02 g/mol |

IUPAC Name |

3-(3-bromodiazirin-3-yl)pyridine |

InChI |

InChI=1S/C6H4BrN3/c7-6(9-10-6)5-2-1-3-8-4-5/h1-4H |

InChI Key |

YXVGTYSFDDCEEH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C2(N=N2)Br |

Canonical SMILES |

C1=CC(=CN=C1)C2(N=N2)Br |

Synonyms |

Pyridine, 3-(3-bromo-3H-diazirin-3-yl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diazirine Derivatives with Aromatic Backbones

3-Trifluoromethyl-3-phenyldiazirine (TPD)

- Structure : Phenyl ring substituted with trifluoromethyl-diazirine.

- Key Properties: Rapid photolysis at 350 nm, yielding 65% carbene and 35% diazo isomer . High stability in acidic/basic conditions (1 M HCl/NaOH) and at 75°C for 30 minutes . Reactivity: Carbene undergoes OH insertion (>95% yield in methanol) and CH insertion (~50% in cyclohexane) .

- The bromine substituent could reduce stability relative to TPD’s trifluoromethyl group, which is electron-withdrawing and stabilizes the diazirine ring .

3-(3H-Diazirin-3-yl)pyridine (CAS 56752-26-2)

- Structure : Pyridine substituted with an unmodified diazirine ring.

- Key Properties: Synthesized via routes involving Mitsunobu or Suzuki couplings (similar to ), but lacks bromine .

- Comparison :

- The absence of bromine in this compound likely results in lower electrophilicity and different photolytic behavior compared to the brominated analog.

3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine (CAS 2231674-78-3)

Pyridine-Based Compounds with Bioactive Substituents

3-(Piperidin-4-ylmethoxy)pyridine LSD1 Inhibitors

- Structure : Pyridine core with piperidinylmethoxy substituents (e.g., compound 17, Ki = 29 nM) .

- Key Properties: High selectivity (>160-fold) over monoamine oxidases (MAOs) due to pyridine’s role in binding interactions . SAR studies show that replacing pyridine with benzene reduces potency by 170-fold, highlighting the pyridine core’s importance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.